sodium;2-phenylethanesulfonate
Description
Sodium 2-phenylethanesulfonate is an aromatic sulfonate compound characterized by a phenyl group attached to an ethanesulfonate backbone. It is primarily utilized in organic synthesis, particularly in reactions involving indole derivatives. For example, in the oligomerization of indole molecules, sodium 2-phenylethanesulfonate acts as a structural component in products formed through reactions with indole-5-carboxylic acid and other indole units . The compound’s reactivity is influenced by substituents on the indole moiety: reactions with carbonyl or nitrile-functionalized indoles yield products at up to 30%, whereas halogenated indoles exhibit significantly lower reactivity (e.g., products 7e and 7f in Table 1 of ). These findings highlight its role in facilitating complex molecular assemblies, though its isolation and standalone properties remain less documented in the provided evidence.
Properties
IUPAC Name |
sodium;2-phenylethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVUYTFLYMKIAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-phenylethanesulfonate” involves several steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is typically carried out in large-scale reactors. The process involves the use of high-purity raw materials and advanced techniques to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;2-phenylethanesulfonate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and catalysts, depending on the desired outcome.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Often utilize reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution Reactions: Can be carried out using nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Compound “sodium;2-phenylethanesulfonate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of compound “sodium;2-phenylethanesulfonate” involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Sodium 2-Phenylethanesulfonate and Analogous Sulfonates
Reactivity and Application Insights
Aromatic vs. Aliphatic Sulfonates
- Sodium 2-phenylethanesulfonate : The phenyl group confers aromatic stability, making it suitable for electrophilic substitution reactions in organic synthesis. However, bulky substituents (e.g., halogens) reduce reactivity .
- Aliphatic sulfonates (e.g., sodium 1-heptanesulfonate) : Linear alkyl chains improve water solubility and reduce aggregation, favoring use in aqueous-phase applications like chromatography .
Functional Group Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
